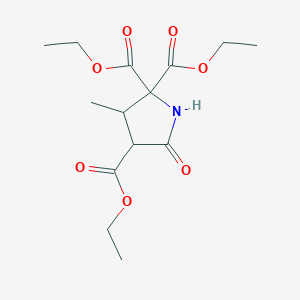
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C14H21NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. The pyrrolidine ring structure allows for binding to specific enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 2,2,4-tricarboxylate: Similar structure but lacks the methyl and oxo groups.
Diethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with fewer ester groups.
Ethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with only one ester group.
Uniqueness
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
2351-91-9 |
|---|---|
Molekularformel |
C14H21NO7 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C14H21NO7/c1-5-20-11(17)9-8(4)14(15-10(9)16,12(18)21-6-2)13(19)22-7-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
NCPGLLDYONACKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(C(NC1=O)(C(=O)OCC)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
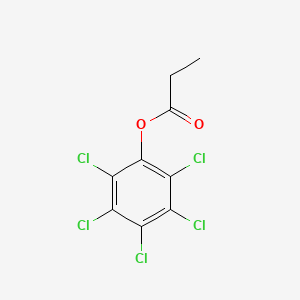

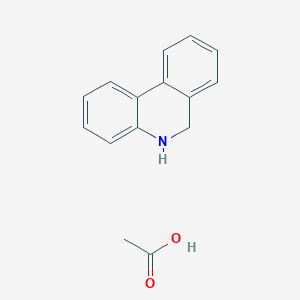
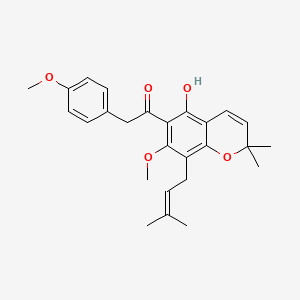
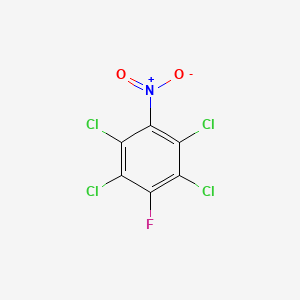

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
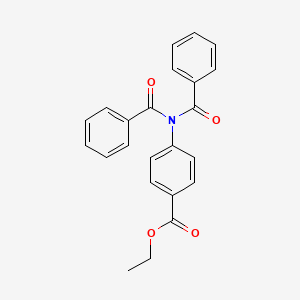

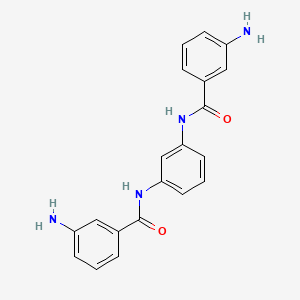
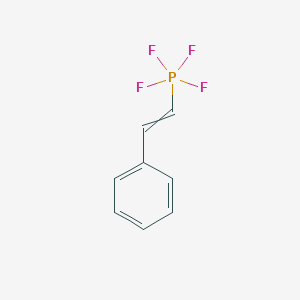
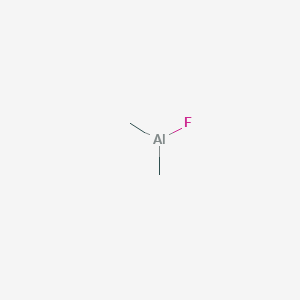
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
